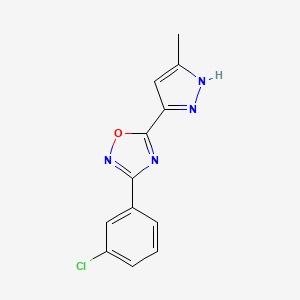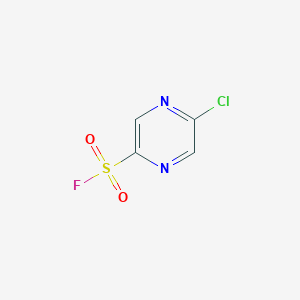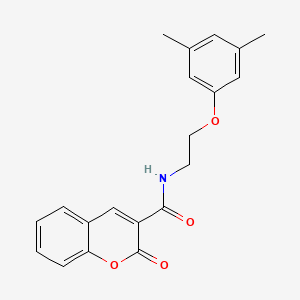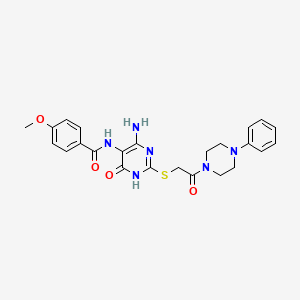
3-(3-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention due to its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 3-(3-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, microbial growth, and cancer cell proliferation.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, reduce the growth of various pathogenic bacteria, and induce apoptosis in cancer cells. Additionally, this compound has been shown to exhibit antioxidant activity, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(3-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole in lab experiments is its potent biological activity. This compound exhibits a wide range of effects at relatively low concentrations, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-(3-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. One area of interest is the development of more efficient synthesis methods that can produce this compound in larger quantities and with higher purity. Another area of interest is the exploration of the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential side effects and toxicity.
Synthesis Methods
The synthesis of 3-(3-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-methyl-1H-pyrazole-5-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Scientific Research Applications
3-(3-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits potent anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for drug development. Several studies have been conducted to evaluate the efficacy and safety of this compound in various disease models.
properties
IUPAC Name |
3-(3-chlorophenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c1-7-5-10(16-15-7)12-14-11(17-18-12)8-3-2-4-9(13)6-8/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADGCWDGYALPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NC(=NO2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl {[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}acetate](/img/structure/B2456171.png)
![8-(2,3-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456173.png)
![1,7-Bis[(3-methylphenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2456176.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2456178.png)
![N-(4-methoxyphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2456180.png)

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2456182.png)

![2-[(4-Fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2456185.png)
![ethyl 2-[[(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2456188.png)


